molecular formula C21H17ClN2O3S B2434689 N-(4-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 863004-90-4

N-(4-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No. B2434689
CAS RN: 863004-90-4
M. Wt: 412.89
InChI Key: ZLHFWKVUNGSAIZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClN2O3S and its molecular weight is 412.89. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

Researchers have synthesized derivatives and analogs of benzothiazepine, focusing on their structural determination through various spectroscopic methods. Nguyen et al. (2018) detailed the synthesis of a new benzothiazepine derivative, emphasizing the role of IR, 1H-NMR, 13C-NMR, and HR-MS spectral data in confirming compound structures (Nguyen, Bui, & Nguyen, 2018). Similarly, Saravanan et al. (2016) described the crystal structure of a related acetamide, providing insights into intermolecular interactions (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).

Antimicrobial and Antitumor Activities

Several studies have investigated the antimicrobial and antitumor activities of benzothiazepine derivatives. Tailor et al. (2014) synthesized substituted dibenzo[b,f][1,4]thiazepines and evaluated their antimicrobial properties, finding significant activity against gram-positive and gram-negative bacteria (Tailor, Patel, & Malik, 2014). Yurttaş et al. (2015) screened benzothiazole acetamide derivatives for antitumor activity against human tumor cell lines, identifying compounds with promising anticancer properties (Yurttaş, Tay, & Demirayak, 2015).

Photovoltaic Efficiency and Molecular Docking Studies

Research has also explored the photovoltaic efficiency of benzothiazolinone acetamide analogs. Mary et al. (2020) conducted spectroscopic, quantum mechanical studies, and ligand-protein interactions, highlighting the potential of these compounds as photosensitizers in dye-sensitized solar cells (DSSCs) and their promising light harvesting efficiency (LHE) (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Anti-inflammatory Activities

Investigations into the anti-inflammatory properties of related compounds have shown significant results. Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl) acetamides and tested their anti-inflammatory activity, finding several compounds with significant effects (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c22-14-7-9-15(10-8-14)23-20(25)13-24-16-4-1-2-6-18(16)28-19(12-21(24)26)17-5-3-11-27-17/h1-11,19H,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHFWKVUNGSAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

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